molecular formula C23H21N5O4S B11346122 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11346122
M. Wt: 463.5 g/mol
InChI Key: GIPLPAHWKSVVLM-UHFFFAOYSA-N
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a sulfamoyl group, and an oxazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate starting materials under controlled conditions.

    Introduction of the sulfamoyl group: This step involves the reaction of the pyrimidine intermediate with a sulfonamide reagent.

    Formation of the oxazole ring: This can be done through cyclization reactions involving suitable precursors.

    Coupling reactions: The final step involves coupling the intermediate compounds to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can be compared with similar compounds, such as:

    4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: A related compound with a similar pyrimidine and sulfonamide structure.

    5-(4-methylphenyl)-1,2-oxazole-3-carboxamide: A compound with a similar oxazole and carboxamide structure.

The uniqueness of this compound lies in its combined structural features, which may confer specific chemical and biological properties not found in the individual similar compounds.

Properties

Molecular Formula

C23H21N5O4S

Molecular Weight

463.5 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H21N5O4S/c1-14-4-6-17(7-5-14)21-13-20(27-32-21)22(29)26-18-8-10-19(11-9-18)33(30,31)28-23-24-15(2)12-16(3)25-23/h4-13H,1-3H3,(H,26,29)(H,24,25,28)

InChI Key

GIPLPAHWKSVVLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C

Origin of Product

United States

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